1,1-Dichloroacetone
Overview
Description
1,1-Dichloroacetone (DCA) is an organic compound that has been used in numerous scientific research studies due to its unique properties. DCA is a colorless liquid with a sweet smell, and it is soluble in water, alcohol, and ether. DCA has a wide range of applications in both scientific research and industry, and it has been used in a variety of laboratory experiments.
Scientific Research Applications
Synthesis of Bicyclic Peptides : 1,3-Dichloroacetone has been utilized in the chemical synthesis of cyclic peptides, particularly in linking free cysteine side-chains to create novel bicyclic dimeric peptides. This process involves an SN2 reaction, and the resulting peptides have shown significant proteolytic stability in human serum (Lin et al., 2020).
Technical Synthesis and Applications : The technical process for synthesizing 1,3-dichloroacetone from 1,3-dichloro-2-propanol has been optimized, making it suitable for both laboratory and industrial use. This method demonstrates an increased yield and reduced reaction time compared to other technologies (Jiang Yu-ren, 2007).
Reaction with Hydrated Electron, Hydroxyl Radical, and Hydrogen Atom : Studies have measured the bimolecular rate constants for reactions of 1,1-Dichloroacetone with hydrated electron, hydroxyl radical, and hydrogen atom. These findings are crucial for understanding the initial reaction mechanisms of these reactive species with chloroacetones (Williams et al., 2002).
Investigation of Chemical Decomposition Pathways : Research has been conducted to understand the decomposition pathways of this compound, particularly looking at the interchange of a chlorine atom and a CH3 group. This study provides insights into alternative mechanisms for HCl loss in the chemical decomposition of this compound (Duncan et al., 2010).
Photodissociation Dynamics : Extensive investigation into the dissociation dynamics following photoexcitation of this compound has revealed major dissociation channels and provided details on the kinetic energy distributions for these processes. This research is crucial for understanding the behavior of this compound under specific conditions (Krisch et al., 2007).
Environmental Impact and Degradation Studies : Studies on the degradation of pollutants like diuron by chlorination and UV/chlorine processes have identified this compound as one of the disinfection by-products. This research is significant for understanding the environmental impact and safety of chlorination processes in water treatment (Xiang et al., 2018).
Synthesis of Pharmochemicals from Glycerol Derivatives : Efficient routes have been developed for the production of 1,3-dichloroacetone from glycerol derivatives. This method showcases the versatility of glycerol as a starting material for producing valuable chemical intermediates (da Silva et al., 2020).
Generation of Polysubstituted Dienes : 1,3-Dichloroacetone has been used in the generation of new 1-formamido-2-siloxy-1,3-butadienes, which are useful building blocks for the synthesis of polycyclic alkaloids and related analogues. This demonstrates its utility in organic synthesis (Alonso et al., 2007).
Safety and Hazards
1,1-Dichloroacetone is considered hazardous. It is flammable and toxic if swallowed . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to keep away from heat/sparks/open flames/hot surfaces and to avoid breathing dust/fume/gas/mist/vapours/spray .
Future Directions
Mechanism of Action
Target of Action
1,1-Dichloroacetone is a disinfection byproduct in drinking water
Mode of Action
It is known that this compound is a disinfection byproduct, suggesting that it may exert its effects through interactions with biological molecules, potentially altering their function .
Biochemical Pathways
It’s known that this compound is a disinfection byproduct, which suggests that it may interfere with various biochemical processes in the body .
Pharmacokinetics
As a small molecule (molecular weight: 12697 ), it is likely to be absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific biochemical reactions it undergoes in the body.
Result of Action
This compound may cause adverse health effects, including bladder cancer . This suggests that the compound’s action at the molecular and cellular level could lead to changes that promote carcinogenesis.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of this compound as a disinfection byproduct in drinking water can be influenced by factors such as the amount of disinfectant used, pH, temperature, and the presence of precursor substances .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 126.969
Cellular Effects
Studies with single doses indicate that it affects the liver
Molecular Mechanism
It is known that upon photoexcitation, 1,1-Dichloroacetone undergoes dissociation, with two major channels observed: cleavage of a C-Cl bond to form CH3C(O)CHCl + Cl and elimination of HCl
Properties
IUPAC Name |
1,1-dichloropropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O/c1-2(6)3(4)5/h3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVFWMMPUJDVKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021576 | |
Record name | 1,1-Dichloropropanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
120 °C | |
Record name | 1,1-DICHLOROACETONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7624 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in ethyl alcohol; miscible in ethyl ether | |
Record name | 1,1-DICHLOROACETONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7624 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.304 g/cu cm at 18 °C | |
Record name | 1,1-DICHLOROACETONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7624 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
27 mm Hg at 25 °C | |
Record name | 1,1-DICHLOROACETONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7624 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
513-88-2, 30605-38-0 | |
Record name | 1,1-Dichloroacetone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=513-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,1-Dichloroacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanone, dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030605380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Dichloroacetone | |
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Record name | 1,1-Dichloropropanone | |
Source | EPA DSSTox | |
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Record name | 1,1-dichloroacetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.433 | |
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Record name | 1,1-DICHLOROACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCU87D3FRT | |
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Record name | 1,1-DICHLOROACETONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7624 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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